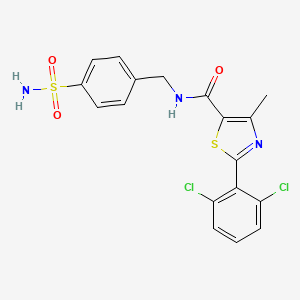
5-chloro-N-(5-methyl-1,2-oxazol-3-yl)-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-(5-methyl-1,2-oxazol-3-yl)-1-benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran carboxamides It is characterized by the presence of a benzofuran ring, a carboxamide group, and a 5-methyl-1,2-oxazol-3-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(5-methyl-1,2-oxazol-3-yl)-1-benzofuran-2-carboxamide typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors, such as 2-hydroxybenzaldehyde and chloroacetic acid, under acidic conditions.
Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the benzofuran derivative with an appropriate amine, such as 5-methyl-1,2-oxazol-3-amine, in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Chlorination: The final step involves the chlorination of the benzofuran carboxamide using a chlorinating agent like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The chlorine atom in the compound can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require basic conditions and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products Formed
Oxidation: Quinone derivatives of the benzofuran ring.
Reduction: Amine derivatives of the carboxamide group.
Substitution: Various substituted benzofuran carboxamides depending on the nucleophile used.
Scientific Research Applications
5-chloro-N-(5-methyl-1,2-oxazol-3-yl)-1-benzofuran-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-chloro-N-(5-methyl-1,2-oxazol-3-yl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to modulation of various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
5-chloro-N-(5-methyl-1,2-oxazol-3-yl)thiophene-2-carboxamide: Similar structure but with a thiophene ring instead of a benzofuran ring.
N-(5-methyl-1,2-oxazol-3-yl)-1-benzofuran-2-carboxamide: Lacks the chlorine substituent.
5-chloro-N-(5-methyl-1,2-oxazol-3-yl)-2-(2-morpholin-4-yl-2-oxoethoxy)benzenesulfonamide: Contains additional functional groups and a different core structure.
Uniqueness
5-chloro-N-(5-methyl-1,2-oxazol-3-yl)-1-benzofuran-2-carboxamide is unique due to the combination of its benzofuran ring, carboxamide group, and 5-methyl-1,2-oxazol-3-yl substituent. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds.
Properties
Molecular Formula |
C13H9ClN2O3 |
|---|---|
Molecular Weight |
276.67 g/mol |
IUPAC Name |
5-chloro-N-(5-methyl-1,2-oxazol-3-yl)-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C13H9ClN2O3/c1-7-4-12(16-19-7)15-13(17)11-6-8-5-9(14)2-3-10(8)18-11/h2-6H,1H3,(H,15,16,17) |
InChI Key |
QYENHAQZIBKMMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=CC3=C(O2)C=CC(=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide](/img/structure/B12196892.png)
![3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12196899.png)

![N-[(2Z)-3-(1,3-benzodioxol-5-yl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-cyclopentylpropanamide](/img/structure/B12196904.png)
![N-[4-(propan-2-yl)phenyl]-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B12196909.png)

![6-imino-7-[2-(4-methoxyphenyl)ethyl]-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B12196916.png)
![N-cyclopentyl-7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12196918.png)
![5-[(2-Chloro-4-fluorobenzyl)oxy]-2-[4-(2-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol](/img/structure/B12196936.png)
![2-methyl-N-[(2Z)-3-methyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide](/img/structure/B12196943.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamide](/img/structure/B12196945.png)

![6-chloro-N-(5-methylpyridin-2-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B12196956.png)

